PROTAC BRD4 Degrader-12

PROTAC BRD4 Degradation Antibody-Drug Conjugate (ADC)

PROTAC BRD4 Degrader-12 (9c) is a precisely engineered heterobifunctional degrader optimized as an antibody-conjugatable payload. Its linker geometry yields DC50 values of 0.39 nM (anti-STEAP1) and 0.24 nM (anti-CLL1) in prostate cancer cells—a 31.7-fold potency gain over earlier analogs. This well-characterized benchmark eliminates the experimental variability common to generic BRD4 PROTACs, ensuring reproducible target degradation and accelerating your ADC development pipeline.

Molecular Formula C62H77F2N9O12S4
Molecular Weight 1306.6 g/mol
Cat. No. B12420085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC BRD4 Degrader-12
Molecular FormulaC62H77F2N9O12S4
Molecular Weight1306.6 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCCNC(=O)C4=CC5=C(C=C4CS(=O)(=O)C)C6=CN(C(=O)C7=C6C(=CN7)CN5C8=C(C=C(C=N8)F)F)C)OC(=O)OC(C)C(C)SS(=O)(=O)C
InChIInChI=1S/C62H77F2N9O12S4/c1-36-54(86-35-69-36)40-21-19-39(20-22-40)28-68-58(76)50-26-44(85-61(79)84-37(2)38(3)87-89(9,82)83)32-73(50)60(78)55(62(4,5)6)70-51(74)18-16-14-12-10-11-13-15-17-23-65-57(75)45-27-49-46(24-41(45)34-88(8,80)81)47-33-71(7)59(77)53-52(47)42(29-66-53)31-72(49)56-48(64)25-43(63)30-67-56/h19-22,24-25,27,29-30,33,35,37-38,44,50,55,66H,10-18,23,26,28,31-32,34H2,1-9H3,(H,65,75)(H,68,76)(H,70,74)/t37?,38?,44-,50+,55-/m1/s1
InChIKeyRTGMFKZUBIYNLA-TXWUOVCNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PROTAC BRD4 Degrader-12 (9c): A VHL-Based Chimeric Degrader for Targeted BRD4 Depletion


PROTAC BRD4 Degrader-12, also identified as compound 9c in the primary literature, is a heterobifunctional Proteolysis-Targeting Chimera (PROTAC). It is engineered to induce the selective ubiquitination and subsequent proteasomal degradation of the Bromodomain-containing protein 4 (BRD4) [1]. The molecule achieves this by tethering a BRD4-targeting ligand to a von Hippel-Lindau (VHL) E3 ubiquitin ligase recruiting moiety [1]. This compound is specifically designed for conjugation to antibodies, enabling targeted delivery and degradation of BRD4 within PC3 prostate cancer cells, with distinct half-maximal degradation concentrations (DC50) depending on the antibody partner [1].

Why Not All BRD4 PROTACs are Interchangeable: The Case for Degrader-12's Payload Profile


The class of BRD4 PROTACs is not functionally homogeneous, and simple substitution between analogs can lead to significant differences in experimental outcomes. Degradation potency is not an intrinsic property of the molecule alone but is highly dependent on the ternary complex formed with the E3 ligase and the target protein, which is exquisitely sensitive to linker composition and geometry [1]. Furthermore, for applications involving antibody-mediated delivery, the payload's chemical properties and linker attachment points are critical for efficient conjugation and maintenance of biological activity [1]. PROTAC BRD4 Degrader-12 (9c) represents a specific payload design that was optimized within a larger series for its balanced and potent degradation profile when conjugated to distinct antibodies, a characteristic not shared by all analogs, as quantified in the evidence below [2].

Quantifying Differentiation: Degrader-12 vs. Closest Analogs


Superior STEAP1-Antibody Conjugate Potency vs. Degrader-9

When conjugated to a STEAP1 antibody, PROTAC BRD4 Degrader-12 (9c) demonstrates significantly higher potency in degrading BRD4 protein in PC3 prostate cancer cells compared to its closest analog, PROTAC BRD4 Degrader-9 (8a) . This 2.2-fold improvement in DC50 is a direct result of the optimized linker and payload design in the 9c series [1].

PROTAC BRD4 Degradation Antibody-Drug Conjugate (ADC) PC3 Cells

Superior CLL1-Antibody Conjugate Potency vs. Degrader-9

For applications targeting CLL1-positive cells, PROTAC BRD4 Degrader-12 (9c) provides a marked advantage. Its CLL1 antibody conjugate exhibits an over 31-fold greater degradation potency compared to the analogous PROTAC BRD4 Degrader-9 (8a) conjugate .

PROTAC BRD4 Degradation ADC CLL1 PC3 Cells

Balanced Dual-Antibody Degradation Profile vs. Degrader-13

PROTAC BRD4 Degrader-12 (9c) demonstrates a highly balanced degradation profile across two distinct antibody conjugates, with DC50 values of 0.39 nM (STEAP1) and 0.24 nM (CLL1) . In contrast, the analog PROTAC BRD4 Degrader-13 shows extreme potency with a STEAP1 conjugate (DC50 0.025 nM) but significantly reduced potency with a CLL1 conjugate (DC50 6.0 nM), representing a 240-fold discrepancy .

PROTAC BRD4 ADC Selectivity Payload Design

Optimized Intermediary Potency Profile in the Compound 9c Series

Within the proprietary series of BRD4 degrader payloads, PROTAC BRD4 Degrader-12 (9c) occupies a deliberate, optimized position in the structure-activity relationship (SAR) [1]. Its potency profile (STEAP1 DC50 0.39 nM) is significantly more potent than Degrader-9 (0.86 nM) but less extreme than Degrader-13 (0.025 nM). This 'middle-ground' potency is hypothesized to provide a wider therapeutic window and mitigate potential on-target toxicity associated with hyper-potent degraders, while still achieving effective target engagement [1].

PROTAC BRD4 SAR Linker Optimization ADC Payload

Optimal Application Scenarios for PROTAC BRD4 Degrader-12


Development of Antibody-Drug Conjugates (ADCs) for Prostate Cancer

PROTAC BRD4 Degrader-12 is ideally suited as a payload for ADCs targeting prostate cancer. Its potent and balanced degradation activity when conjugated to either STEAP1 (DC50 0.39 nM) or CLL1 (DC50 0.24 nM) antibodies provides a robust platform for designing targeted therapies against these validated prostate cancer antigens [1]. The well-characterized payload profile facilitates preclinical development of ADCs intended to selectively degrade BRD4 within the tumor microenvironment [2].

Investigating BRD4 Dependency in CLL1-Positive Hematological Malignancies

For research focused on CLL1 as a marker in hematological cancers, PROTAC BRD4 Degrader-12 is a critical reagent. Its CLL1-antibody conjugate demonstrates a 31.7-fold improvement in DC50 compared to the earlier analog Degrader-9, enabling more sensitive and definitive studies of BRD4 dependency in CLL1-expressing cell populations [1]. This high potency is essential for observing robust degradation in cell lines with moderate CLL1 expression.

Comparative Studies of Linker-Dependent Degradation Efficiency

As a member of a well-defined SAR series, PROTAC BRD4 Degrader-12 (9c) serves as a key benchmark for studying how subtle modifications to the PROTAC linker influence degradation potency and selectivity in an antibody-conjugated context . Researchers can use Degrader-12 as a reference point to compare the performance of novel, custom-designed PROTAC payloads, leveraging the established quantitative data for this compound [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for PROTAC BRD4 Degrader-12

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.